1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Sigma receptor ligand spiro junction conformational constraint CNS receptor selectivity

1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic organic compound featuring an isobenzofuranone core spiro-fused to a piperidine ring at the 1,3'-position and substituted with a cinnamoyl group on the piperidine nitrogen. Its molecular formula is C21H19NO3 (MW 333.4 g/mol) and it possesses an α,β-unsaturated carbonyl moiety capable of Michael addition chemistry.

Molecular Formula C21H19NO3
Molecular Weight 333.387
CAS No. 1798414-96-6
Cat. No. B2429595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
CAS1798414-96-6
Molecular FormulaC21H19NO3
Molecular Weight333.387
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C21H19NO3/c23-19(12-11-16-7-2-1-3-8-16)22-14-6-13-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-12H,6,13-15H2/b12-11+
InChIKeyAOKTUGSAPYXONV-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1798414-96-6) Procurement Guide: Chemical Class, Structure, and Research Context


1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a spirocyclic organic compound featuring an isobenzofuranone core spiro-fused to a piperidine ring at the 1,3'-position and substituted with a cinnamoyl group on the piperidine nitrogen. Its molecular formula is C21H19NO3 (MW 333.4 g/mol) and it possesses an α,β-unsaturated carbonyl moiety capable of Michael addition chemistry . The compound belongs to the spiro[isobenzofuran-piperidine] family, a class that has been explored in patent literature for central nervous system (CNS) applications including anxiety and epilepsy [1]. Its closest structural analog, 1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1798415-87-8), differs by a single bond shift in the spiro junction, while the unsubstituted core 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3) lacks the cinnamoyl group entirely.

Why 1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one Cannot Be Substituted by Closest Analogs: Spiro Junction and Cinnamoyl Group Dictate Biological Identity


Generic substitution within the spiro[isobenzofuran-piperidine] class fails because two structural variables critically control pharmacological profile: (1) the position of the spiro junction (1,3' vs 1,4') and (2) the nature of the N-substituent. The 1,3' junction places the piperidine nitrogen at a different distance and orientation relative to the isobenzofuranone core compared to the 1,4' isomer, which has been shown in sigma receptor ligand series to alter both affinity and subtype selectivity [1]. Furthermore, the cinnamoyl group introduces an electrophilic Michael acceptor site absent in analogs bearing benzyl, thiophenylsulfonyl, or unsubstituted piperidine nitrogen . These differences mean that even compounds with identical molecular formula and mass (e.g., the 1,4' isomer) cannot be assumed to yield equivalent biological readouts, and any procurement for structure-activity relationship (SAR) studies must preserve both architectural features.

Quantitative Differentiation Evidence for 1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one Against Comparators


Spiro Junction Position: 1,3' vs 1,4' Conformational Impact on Sigma Receptor Binding

The target compound features a 1,3'-spiro junction, whereas the primary comparator 1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1798415-87-8) has a 1,4'-junction. Published SAR on spiro[isobenzofuran-piperidine] sigma ligands demonstrates that N-substituent position and orientation relative to the isobenzofuran core are critical determinants of sigma-1/sigma-2 selectivity [1]. In the extensively characterized 1,4' series, compounds achieve subnanomolar sigma-2 affinity (Ki < 1 nM for optimized derivatives such as Lu 28-179), while the 1,3' series has not been systematically profiled in the same assay systems, representing an unexplored selectivity vector [1]. The difference in spiro junction geometry alters the dihedral angle between the piperidine N-substituent and the isobenzofuran plane, which docking studies suggest affects hydrogen bonding with ASP29 and π-stacking with TYR150 in the sigma-2 binding pocket [2]. No head-to-head sigma affinity data are publicly available for the exact 1,3' cinnamoyl compound, but the structural divergence from the 1,4' series is confirmed by distinct SMILES and InChI identifiers .

Sigma receptor ligand spiro junction conformational constraint CNS receptor selectivity

Cinnamoyl Michael Acceptor Reactivity: Differentiation from Non-Electrophilic N-Substituted Analogs

The target compound contains an α,β-unsaturated cinnamoyl carbonyl (acrylate-type Michael acceptor), which is absent in the benzyl-substituted analog 1'-benzyl-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 56658-24-3) . Cinnamoyl piperidine derivatives have been exploited as covalent inhibitors in multiple target classes: in PAR1 antagonists, the cinnamoylpiperidine motif contributes to IC50 values as low as 26 nM in TRPA1 calcium flux assays [1], and in neddylation inhibitor programs, cinnamyl piperidine derivatives reduce cullin neddylation by 60–75% at 10 μM in gastric cancer models . While these data are from non-spirocyclic cinnamoyl piperidines, the electrophilic warhead reactivity is conserved in the target compound's structure. The benzyl analog (CAS 56658-24-3) lacks this electrophilic center entirely and cannot participate in covalent target engagement .

Covalent inhibitor design Michael acceptor cinnamoyl electrophilicity

Lipophilicity and Predicted CNS Permeability: LogP Comparison with Unsubstituted Core Scaffold

The unsubstituted core scaffold 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride (CAS 54596-17-7) has a measured logP of 1.86 [1]. The cinnamoyl substituent in the target compound adds a phenylpropenoyl group with a calculated Hansch-Leo π contribution of approximately +2.7 . This predicts the target compound logP to be in the range of 4.4–4.6, crossing the typical CNS drug-likeness threshold (logP 1–4) yet remaining within the range of orally bioavailable CNS agents such as Lu 28-179 (siramesine), which has estimated logP ~5.5 [2]. The increased lipophilicity relative to the unsubstituted core (ΔlogP ~ +2.6 to +2.8) suggests enhanced passive membrane permeability but also higher plasma protein binding, a trade-off known to affect free brain concentration.

Lipophilicity logP prediction CNS drug-like properties

CNS Patent Precedent: Spiro[isobenzofuran-1,3'-piperidine] Derivatives as Anxiolytic and Antiepileptic Agents

Russian patent RU2142952C1 claims pharmaceutical compositions containing piperidine derivatives of spiro[isobenzofuran] for treating anxiety states and epilepsy [1]. The patent encompasses compounds with spiro junctions at various positions, including 1,3'-piperidine scaffolds. While the specific 1'-cinnamoyl derivative is not explicitly exemplified, the patent establishes therapeutic utility for this structural class in CNS indications [1]. In contrast, the more extensively studied 1,4' series has advanced to clinical candidates such as siramesine (Lu 28-179), which demonstrated antidepressant-like effects in the rat chronic mild stress model [2]. The 1,3' cinnamoyl compound thus sits at the intersection of a patented CNS-active scaffold class and the cinnamoyl pharmacophore known from ilepcimide (1-cinnamoylpiperidine), an anticonvulsant studied clinically in pediatric epilepsy [3].

CNS therapeutic patent anxiolytic antiepileptic spiro compound

Optimal Application Scenarios for 1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one Based on Differentiating Evidence


Sigma-2 Receptor Ligand Discovery: Unexplored 1,3' Spiro Junction Selectivity Vector

In sigma-2 receptor drug discovery programs, the 1,4' spiro[isobenzofuran-piperidine] scaffold is well-characterized (Ki < 1 nM for optimized ligands) [1]. The 1,3' cinnamoyl derivative offers an underexplored selectivity vector. Its procurement enables systematic SAR studies to determine whether the 1,3' junction yields differential sigma-1/sigma-2 selectivity or improved off-target profiles compared to the 1,4' series.

Covalent Inhibitor Development: Cinnamoyl Electrophilic Warhead Screening

The α,β-unsaturated cinnamoyl group functions as a Michael acceptor capable of covalent cysteine modification [2]. The spirocyclic scaffold provides a rigid, three-dimensional framework that can orient the electrophilic warhead toward specific cysteine residues in target proteins. This compound is suitable for covalent fragment screening or as a starting point for targeted covalent inhibitor (TCI) design, where the spiro junction limits conformational entropy loss upon binding.

CNS Lead Optimization: Combining Spiro Conformational Constraint with Cinnamoyl CNS Pharmacophore

Patent RU2142952C1 establishes CNS therapeutic potential for spiro[isobenzofuran-1,3'-piperidine] derivatives [3]. The cinnamoyl group is a recognized CNS pharmacophore (as in ilepcimide, an anticonvulsant) [4]. This compound merges both features and has predicted logP of ~4.5, which is within the acceptable range for CNS drug candidates [5]. It is positioned for lead optimization programs targeting anxiety, epilepsy, or depression where both scaffold rigidity and electrophilic functionality are desired.

Isomer-Specific Pharmacological Profiling of Spiro[isobenzofuran-piperidine] Chemical Space

Because the 1,3' and 1,4' isomers share identical molecular formula and mass (C21H19NO3, 333.4 g/mol) but differ in spiro junction topology, procurement of the 1,3' isomer is essential for isomer-specific pharmacological profiling . Side-by-side testing of both isomers in receptor binding panels, cellular assays, or in vivo models can reveal isomer-dependent pharmacology that generic substitution would mask.

Quote Request

Request a Quote for 1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.